molecular formula C11H12N2O B13585841 4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one

4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one

Cat. No.: B13585841
M. Wt: 188.23 g/mol
InChI Key: ZYLBQVJAQHKTES-UHFFFAOYSA-N
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Description

4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one is a heterocyclic compound that features an imidazo[1,2-a]pyridine core This structure is significant in medicinal chemistry due to its presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one typically involves multi-component reactions. One efficient method includes the reaction between 2-aminopyridine, arylglyoxal, and 4-hydroxypyran. This cascade reaction is catalyst-free, uses green solvents, and is operationally simple, scalable, and eco-friendly . The product can be collected through simple filtration, avoiding tedious purification techniques.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and scalable reactions are likely to be applied to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation or photocatalysis.

    Substitution: Transition metal catalysis or radical reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, radical reactions can lead to various substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. Detailed studies on its exact mechanism are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity. Its potential for diverse therapeutic applications makes it a valuable compound in drug development.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-imidazo[1,2-a]pyridin-2-ylbutan-2-one

InChI

InChI=1S/C11H12N2O/c1-9(14)5-6-10-8-13-7-3-2-4-11(13)12-10/h2-4,7-8H,5-6H2,1H3

InChI Key

ZYLBQVJAQHKTES-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CN2C=CC=CC2=N1

Origin of Product

United States

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